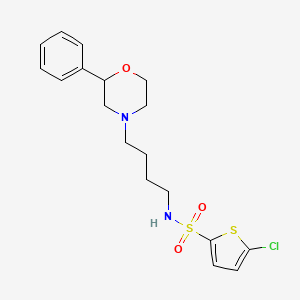

5-chloro-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of compounds that have a wide range of applications in medicine due to their antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, has been described using a p-methoxybenzyl (PMB) protection/deprotection strategy . This involves the nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives, including those similar to the mentioned compound, via Suzuki cross coupling reaction. They found that these compounds have potent urease inhibition and hemolytic activities, suggesting potential therapeutic applications. Also, their antibacterial properties were investigated, highlighting their relevance in antimicrobial research (Noreen et al., 2017).

Application in Enzyme Inhibition and Blood Flow Enhancement

- Research by Barnish et al. (1981) described a series of thiophene-2-sulfonamides with potent anticonvulsant activities. They found that sulfones with specific halo substituents significantly increased cerebral blood flow, which can be crucial in neurological research (Barnish et al., 1981).

Solubilization and Interaction with Surfactants

- Saeed et al. (2017) conducted a study on the solubilization of thiophene derivatives by micellar solution of anionic surfactant, Sodium dodecyl sulphate (SDS). They focused on how these compounds interact with SDS, which is critical in understanding their behavior in biological systems and potential drug delivery applications (Saeed et al., 2017).

Ocular Hypotensive Activity

- A study by Prugh et al. (1991) synthesized a series of thiophene-2-sulfonamides with varied 5-substituents to maximize inhibitory potency against carbonic anhydrase and water solubility. This research is significant in developing treatments for ocular conditions like glaucoma (Prugh et al., 1991).

Propiedades

IUPAC Name |

5-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O3S2/c19-17-8-9-18(25-17)26(22,23)20-10-4-5-11-21-12-13-24-16(14-21)15-6-2-1-3-7-15/h1-3,6-9,16,20H,4-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZMRMLGYRXQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea](/img/structure/B2557539.png)

![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)